molecular formula C14H7BrClFN2OS B3482809 N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B3482809
M. Wt: 385.6 g/mol
InChI Key: GKDZXLACXNMICF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide, also known as BRD-9424, is a chemical compound that belongs to the class of benzothiophenes. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to target specific enzymes and proteins involved in cancer growth and inflammation. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and cyclooxygenases, which are involved in cancer growth and inflammation. This compound has also been found to modulate the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to reduce the production of inflammatory cytokines, which are proteins that play a crucial role in the inflammatory response. Additionally, this compound has been found to modulate the activity of certain transcription factors, which are proteins that regulate gene expression.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been found to have a high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration method to minimize toxicity.

Future Directions

There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide. One area of focus is the optimization of its therapeutic potential for cancer therapy. Further studies are needed to determine the optimal dosage and administration method to maximize its anti-cancer properties while minimizing toxicity. Additionally, there is a need for further research on the mechanism of action of this compound to better understand its therapeutic potential. Finally, there is a need for the development of novel analogs of this compound with improved pharmacokinetic properties and efficacy.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to reduce the production of inflammatory cytokines, which are proteins that play a crucial role in the inflammatory response.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClFN2OS/c15-7-1-4-11(18-6-7)19-14(20)13-12(16)9-3-2-8(17)5-10(9)21-13/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDZXLACXNMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2Cl)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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